molecular formula C18H21N7 B6475174 N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640976-67-4

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6475174
CAS No.: 2640976-67-4
M. Wt: 335.4 g/mol
InChI Key: KLULATOKJPDFAP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 4-chloroquinazoline with piperazine to form the piperazinyl-quinazoline intermediate. This intermediate is then further reacted with 2-dimethylamino-4,6-dichloropyrimidine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the quinazoline and pyrimidine rings, which can have different biological activities and properties.

Scientific Research Applications

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: has several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases like cancer and inflammation.

  • Industry: : Employed in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is unique due to its specific structural features, which differentiate it from other quinazoline derivatives. Similar compounds include:

  • Quinazolin-4-ylpiperazine derivatives: : These compounds share the quinazoline and piperazine motifs but may have different substituents on the rings.

  • Pyrimidin-2-amine derivatives: : These compounds contain the pyrimidine ring but may have different substituents or functional groups.

Properties

IUPAC Name

N,N-dimethyl-4-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULATOKJPDFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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